molecular formula C9H11BrN2O B1294219 3-(4-Bromophenyl)-1,1-dimethylurea CAS No. 3408-97-7

3-(4-Bromophenyl)-1,1-dimethylurea

Cat. No. B1294219
CAS RN: 3408-97-7
M. Wt: 243.1 g/mol
InChI Key: GSNZNZUNAJCHDO-UHFFFAOYSA-N
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Patent
US05099021

Procedure details

3.35 g (0.038 mol) of N,N-dimethylurea and 4.3 g (0.025 mol) of 4-bromoaniline were added with stirring into 28 ml of 1,2,4-trichlorobenzene, after which the mixture was slowly heated to 205° C. Dimethylamine was introduced from 50° C. After 5.5 hours, 11.6 g (0.25 mol) of dimethylamine had been introduced, and the reaction was complete. The reaction mixture was cooled to room temperature whereupon a precipitate deposited, which was filtered off, washed with 1,2,4-trichlorobenzene, dried at 100° C. in vacuo and then boiled in 100 ml of water. The aqueous mixture was cooled, and the precipitate was filtered off with suction and dried. 4.73 g of N-(4-bromophenyl)-N',N'-dimethylurea, i.e. 78% of theory, having a melting point of 168° to 170° C. were obtained in this way.
Quantity
3.35 g
Type
reactant
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
28 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
11.6 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:6])[C:3]([NH2:5])=[O:4].[Br:7][C:8]1[CH:14]=[CH:13][C:11](N)=[CH:10][CH:9]=1.ClC1C=CC(Cl)=CC=1Cl.CNC>>[Br:7][C:8]1[CH:14]=[CH:13][C:11]([NH:5][C:3]([N:2]([CH3:6])[CH3:1])=[O:4])=[CH:10][CH:9]=1

Inputs

Step One
Name
Quantity
3.35 g
Type
reactant
Smiles
CN(C(=O)N)C
Name
Quantity
4.3 g
Type
reactant
Smiles
BrC1=CC=C(N)C=C1
Step Two
Name
Quantity
28 mL
Type
reactant
Smiles
ClC1=C(C=C(C=C1)Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC
Step Four
Name
Quantity
11.6 g
Type
reactant
Smiles
CNC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
205 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature whereupon a precipitate
FILTRATION
Type
FILTRATION
Details
which was filtered off
WASH
Type
WASH
Details
washed with 1,2,4-trichlorobenzene
CUSTOM
Type
CUSTOM
Details
dried at 100° C. in vacuo
TEMPERATURE
Type
TEMPERATURE
Details
The aqueous mixture was cooled
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered off with suction
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
were obtained in this way

Outcomes

Product
Details
Reaction Time
5.5 h
Name
Type
Smiles
BrC1=CC=C(C=C1)NC(=O)N(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.